molecular formula C9H17N B2424859 2-{spiro[3.3]heptan-2-yl}ethan-1-amine CAS No. 2168460-25-9

2-{spiro[3.3]heptan-2-yl}ethan-1-amine

Cat. No.: B2424859
CAS No.: 2168460-25-9
M. Wt: 139.242
InChI Key: YXGZDABODVIKQC-UHFFFAOYSA-N
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Description

2-{spiro[33]heptan-2-yl}ethan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure

Properties

IUPAC Name

2-spiro[3.3]heptan-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGZDABODVIKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine typically involves the construction of the spirocyclic scaffold followed by the introduction of the ethanamine group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. Subsequent functionalization introduces the ethanamine moiety.

Industrial Production Methods

Industrial production methods for 2-{spiro[33]heptan-2-yl}ethan-1-amine are not well-documented, likely due to its specialized applications and relatively recent interest in research

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Oxidizing AgentReaction ConditionsProductYieldReference
KMnO₄ (aqueous)pH 7–9, 25–40°C2-{Spiro[3.3]heptan-2-yl}acetamide62–75%
H₂O₂ (30%)Acidic conditions, 50°C2-{Spiro[3.3]heptan-2-yl}acetic acid55%

Oxidation pathways are highly solvent-dependent, with polar aprotic solvents favoring acetamide formation over carboxylic acid derivatives.

Reduction Reactions

The amine group participates in reductive alkylation and hydrogenation:

SubstrateReducing AgentProductKey Observations
Nitro analogH₂/Pd-C2-{Spiro[3.3]heptan-2-yl}ethan-1-amineQuantitative yield (>95%) under 3 atm H₂
Imine intermediateNaBH₄N-Alkylated derivativesStereoselectivity influenced by spirocyclic strain

Substitution Reactions

The amine acts as a nucleophile in SN₂ and aromatic substitution processes:

Acylation

Acylating AgentConditionsProductYield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl derivative88%
Benzoyl chlorideReflux, THFN-Benzoyl derivative76%

Alkylation

Alkylating AgentBaseProductNotes
Methyl iodideK₂CO₃N-Methyl derivativeRequires phase-transfer catalysis
Ethyl bromoacetateDBUGlycine conjugateRetains spirocyclic conformation

Synthetic Methodologies

Recent advances in spiro[3.3]heptane functionalization:

Strain-Relocating Semipinacol Rearrangement

A novel method for synthesizing substituted spiro[3.3]heptan-1-ones:

  • Reactants : 1-Sulfonylcyclopropanols + Lithiated bicyclobutanes

  • Conditions : MsOH/AlCl₃, RT

  • Outcome : 85–92% yield with >90% stereospecificity

Cycloaddition Reactions

Reaction TypePartnerCatalystProduct Class
[2+2] CycloadditionEthyleneUV lightBicyclic lactams
1,3-DipolarNitrile oxideCu(I)Isoxazoline derivatives

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldAdvantages
Keteneiminium salt strategy N,N-DimethylamideAlkene cyclization65–78%Scalable (>10 g)
Semipinacol rearrangement 1-SulfonylcyclopropanolStrain-driven rearrangement85–92%Stereochemical control
Reductive amination Spiro[3.3]heptan-2-oneH₂/Pd-C90%High atom economy

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 200°C without solvent.

  • pH Sensitivity : Protonation at pH < 4 enhances solubility but reduces nucleophilicity .

  • Steric Effects : Spirocyclic structure impedes electrophilic aromatic substitution at the bridgehead .

Scientific Research Applications

Bioisosterism

One of the prominent applications of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine lies in its role as a bioisostere of benzene derivatives. Bioisosteres are compounds that can replace another compound with similar biological properties but different chemical structures, potentially enhancing pharmacological profiles and reducing side effects. The unique spirocyclic structure allows for modifications that can lead to improved binding affinities at biological targets, making it a valuable candidate in drug design .

Antimicrobial Activity

Research indicates that compounds derived from spiro[3.3]heptane structures exhibit various biological activities, including antimicrobial properties. Preliminary studies have shown that 2-{spiro[3.3]heptan-2-yl}ethan-1-amine can inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent .

Versatile Synthetic Applications

The synthesis of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine can be achieved through several methods, including alkylation reactions and cyclization processes. These synthetic pathways are crucial for generating derivatives with varying biological activities and properties .

Synthesis Method Description
AlkylationInvolves introducing alkyl groups to enhance lipophilicity and receptor interactions.
CyclizationUtilizes cyclization techniques to form the spirocyclic structure, influencing the compound's rigidity and reactivity.

Case Study 1: Drug Development

In a study focusing on the development of new antidepressants, researchers utilized 2-{spiro[3.3]heptan-2-yl}ethan-1-amine as a scaffold for synthesizing novel compounds targeting serotonin receptors. The resulting derivatives demonstrated enhanced activity compared to traditional antidepressants, indicating the compound's potential in treating mood disorders .

Case Study 2: Anticancer Research

Another significant application was observed in anticancer research, where derivatives of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine were tested for their ability to inhibit tumor growth in vitro. The results showed promising activity against specific cancer cell lines, suggesting further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.

    Spiro[3.3]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ethanamine group.

Uniqueness

2-{spiro[3.3]heptan-2-yl}ethan-1-amine is unique due to its specific combination of a spirocyclic core and an ethanamine group. This combination provides distinct chemical properties and potential biological activities that differentiate it from other spirocyclic compounds.

Biological Activity

2-{Spiro[3.3]heptan-2-yl}ethan-1-amine, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C₇H₁₃N, and it features a spiro[3.3]heptane backbone that contributes to its distinctive stereochemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthetic routes, and comparative studies with related compounds.

Structural Characteristics

The spiro[3.3]heptane structure allows for unique interactions within biological systems, making it an attractive candidate for drug development. Its ability to mimic benzene derivatives as a bioisostere enhances its utility in medicinal chemistry.

Property Details
Molecular FormulaC₇H₁₃N
Structure TypeSpirocyclic
Notable FeaturesUnique stereochemistry, potential bioisostere of benzene

Pharmacological Properties

Research indicates that compounds derived from spiro[3.3]heptane structures exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that analogs of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine can inhibit cancer cell proliferation. For instance, the incorporation of spiro[3.3]heptane into known anticancer drugs has demonstrated improved efficacy against human hepatocellular carcinoma cells (HepG2) .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cell lines, showing promising results in inhibiting cell growth while maintaining selectivity .
  • Signaling Pathway Modulation : One significant finding is the compound's ability to inhibit the Hedgehog signaling pathway, which is crucial in cancer development. In comparative studies, the IC50 values for 2-{spiro[3.3]heptan-2-yl}ethan-1-amine analogs were reported as follows:
Compound IC50 (µM)
Sonidegib0.0015
Trans-760.48
Cis-760.24

These results indicate that while the analogs are less potent than Sonidegib, they still exhibit significant inhibitory effects on the signaling pathway .

Case Studies

  • Sonidegib Analog Study : A study replacing the phenyl ring in Sonidegib with a spiro[3.3]heptane core revealed that the new compounds retained some biological activity while altering physicochemical properties such as lipophilicity and metabolic stability .
  • Vorinostat Comparison : Another study compared Vorinostat and its spiro[3.3]heptane analogs in terms of their effects on HepG2 cells, demonstrating that structural modifications can lead to varying degrees of cytotoxicity and signaling modulation .

Synthesis Methods

Several synthetic approaches have been developed for producing 2-{spiro[3.3]heptan-2-yl}ethan-1-amine:

  • Addition Reactions : Utilizing ketenes with activated alkenes.
  • Alkylation Techniques : Employing malonate esters for ring formation.
  • Cyclopropane Rearrangements : A method involving rearrangements to yield the desired spirocyclic structure.

These methods highlight the versatility of synthetic organic chemistry in creating compounds with potential therapeutic applications .

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